4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-
Overview
Description
4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- is a flavonoid compound known for its diverse biological activities. This compound is part of the larger family of benzopyran derivatives, which are widely studied for their potential therapeutic applications. The molecular formula of this compound is C17H14O5, and it has a molecular weight of 298.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes. One common method involves the use of a base-catalyzed reaction where the phenolic compound reacts with the benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxylated derivatives .
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antioxidant properties and is studied for its potential to protect cells from oxidative stress.
Medicine: Research has shown that it has anti-inflammatory and anticancer activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Apigenin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Genkwanin: Another flavonoid with comparable biological activities.
Luteolin: Known for its strong antioxidant and anticancer properties.
Uniqueness
4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
7-hydroxy-5-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNUHRSKTJZUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425156 | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13698-23-2 | |
Record name | 7-Hydroxy-5,4′-dimethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13698-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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